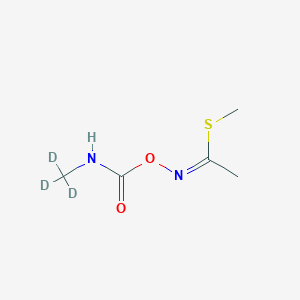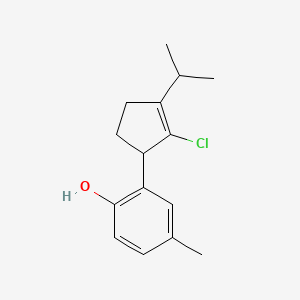
Trpvicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpvicin is a synthetic compound known for its potent and subtype-selective inhibition of the transient receptor potential vanilloid subtype 3 (TRPV3) ion channel. TRPV3 is predominantly expressed in skin keratinocytes and plays a significant role in various physiological processes, including temperature sensation, itch, and skin homeostasis .
Méthodes De Préparation
The synthesis of Trpvicin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyridine derivative, followed by the introduction of a trifluoromethyl group and a thiazole ring. The final step involves the coupling of these intermediates to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Trpvicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Trpvicin has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of TRPV3 channels.
Biology: this compound is employed in research to understand the role of TRPV3 in skin physiology and pathology, including its involvement in itch, dermatitis, and hair growth.
Medicine: The compound is being investigated for its potential therapeutic applications in treating skin conditions like atopic dermatitis and psoriasis, as well as its role in pain management.
Industry: This compound is used in the development of new skincare products and treatments targeting TRPV3 channels
Mécanisme D'action
Trpvicin exerts its effects by inhibiting the TRPV3 ion channel. It stabilizes the channel in a closed state, preventing the influx of calcium ions. This inhibition occurs through binding to specific sites within the channel’s central cavity, which remodels the channel symmetry and blocks ion conductance. The molecular targets and pathways involved include the modulation of calcium signaling pathways, which play a crucial role in various cellular processes .
Comparaison Avec Des Composés Similaires
Trpvicin is unique compared to other TRPV3 inhibitors due to its high potency and selectivity. Similar compounds include:
2-aminoethoxydiphenyl borate (2-APB): A less selective TRPV3 inhibitor.
Dyclonine: Another TRPV3 inhibitor with a different binding mechanism.
Osthole: A natural compound that inhibits TRPV3 but with lower potency. This compound’s uniqueness lies in its ability to selectively inhibit TRPV3 without significantly affecting other TRP channels, making it a valuable tool for research and potential therapeutic applications
Propriétés
Formule moléculaire |
C20H17F3N6O3S |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-(trifluoromethyl)-1,3-thiazol-2-yl]-4,6-dimethoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H17F3N6O3S/c1-19(2,8-24)11-7-10(5-6-25-11)13-14(20(21,22)23)28-18(33-13)29-15(30)12-16(31-3)26-9-27-17(12)32-4/h5-7,9H,1-4H3,(H,28,29,30) |
Clé InChI |
CPIDEBBXBVMQOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CN=C3OC)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
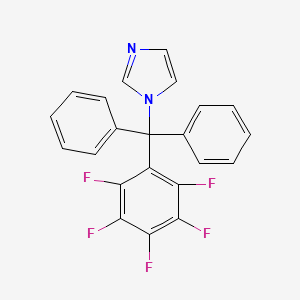
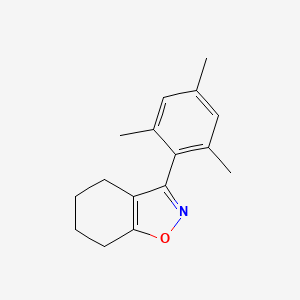
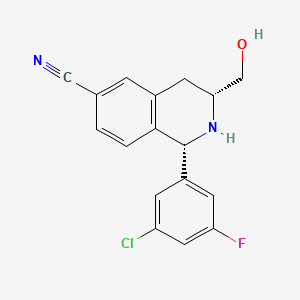
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

